Cas no 897623-72-2 (N-{1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1-benzofuran-2-carboxamide)

N-{1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1-benzofuran-2-carboxamide structure
897623-72-2 structure
Product Name:N-{1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1-benzofuran-2-carboxamide
CAS No:897623-72-2
MF:C17H12FN5O2
MW:337.307886123657
CID:6525357
Update Time:2025-07-15

N-{1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1-benzofuran-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-{1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1-benzofuran-2-carboxamide
    • 2-Benzofurancarboxamide, N-[[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl]-
    • Inchi: 1S/C17H12FN5O2/c18-12-5-7-13(8-6-12)23-16(20-21-22-23)10-19-17(24)15-9-11-3-1-2-4-14(11)25-15/h1-9H,10H2,(H,19,24)
    • InChI Key: HWPCPMMGIYRIRS-UHFFFAOYSA-N
    • SMILES: O1C2=CC=CC=C2C=C1C(NCC1N(C2=CC=C(F)C=C2)N=NN=1)=O

Experimental Properties

  • Density: 1.47±0.1 g/cm3(Predicted)
  • pka: 11.90±0.46(Predicted)

N-{1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1-benzofuran-2-carboxamide Pricemore >>

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Additional information on N-{1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1-benzofuran-2-carboxamide

Research Briefing on N-{1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1-benzofuran-2-carboxamide (CAS: 897623-72-2)

Recent studies on the compound N-{1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1-benzofuran-2-carboxamide (CAS: 897623-72-2) have highlighted its potential as a promising candidate in the field of medicinal chemistry. This molecule, characterized by its unique benzofuran and tetrazole moieties, has been investigated for its pharmacological properties, particularly in the context of enzyme inhibition and receptor modulation. The compound's structural features suggest a high affinity for specific biological targets, making it a subject of interest for drug discovery and development.

One of the key areas of research has focused on the compound's role as a potential inhibitor of inflammatory pathways. Preliminary in vitro studies have demonstrated its ability to suppress the activity of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. These findings are supported by molecular docking simulations, which reveal strong interactions between the compound and the active site of COX-2. Such properties position it as a candidate for further development as an anti-inflammatory agent.

In addition to its anti-inflammatory potential, recent investigations have explored the compound's efficacy in oncology. Studies have shown that N-{1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1-benzofuran-2-carboxamide exhibits cytotoxic effects against certain cancer cell lines, including breast and colon cancer. The mechanism of action appears to involve the induction of apoptosis via the mitochondrial pathway, as evidenced by increased caspase-3 activity and DNA fragmentation. These results suggest a dual therapeutic potential, warranting further preclinical evaluation.

Pharmacokinetic studies have also been conducted to assess the compound's bioavailability and metabolic stability. Early data indicate moderate oral bioavailability and a favorable metabolic profile, with minimal hepatic clearance. However, challenges such as plasma protein binding and potential drug-drug interactions require further investigation. These findings underscore the need for structural optimization to enhance its pharmacokinetic properties while retaining its pharmacological efficacy.

In conclusion, N-{1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1-benzofuran-2-carboxamide represents a versatile scaffold with significant therapeutic potential. Its dual anti-inflammatory and anticancer properties, combined with a manageable pharmacokinetic profile, make it a compelling candidate for further research. Future studies should focus on in vivo validation and the exploration of its mechanism of action at the molecular level. The compound's CAS number, 897623-72-2, will remain a key identifier as it progresses through the drug development pipeline.

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